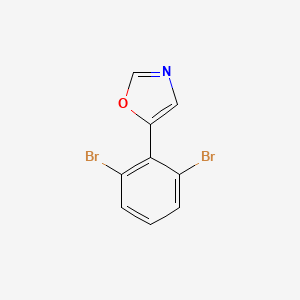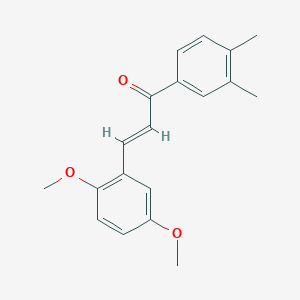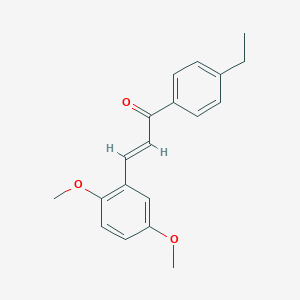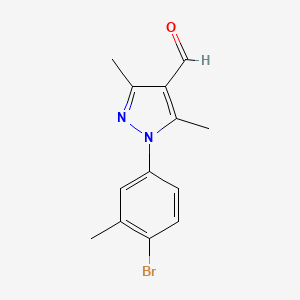
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or BMDPC, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. BMDPC is a heterocyclic compound that is composed of a pyrazole ring with a methyl group and a bromo group attached to the ring. This compound has been studied for its potential to be used in synthetic organic chemistry, as a catalyst in biochemical reactions, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
BMDPC has been studied for its potential to be used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of heterocyclic compounds. BMDPC has also been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. BMDPC has also been studied in the field of biochemistry, as it has been shown to be able to catalyze the synthesis of certain proteins.
Wirkmechanismus
The exact mechanism of action of BMDPC is not yet fully understood. However, it is believed that the bromo group of BMDPC is able to bind to certain proteins, which then causes a conformational change in the protein. This conformational change then results in the activation of the protein, which leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
BMDPC has been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential to be used in the synthesis of certain proteins. In addition, BMDPC has been shown to be able to catalyze the synthesis of certain enzymes, which can have a variety of biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
BMDPC has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as a solid or a solution. Additionally, BMDPC is relatively stable and can be stored for long periods of time. A limitation of BMDPC is that it is not very soluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The future directions for BMDPC research are numerous. One potential direction is to further investigate its potential to be used as a therapeutic agent, as it has already been shown to have anti-tumor and anti-inflammatory properties. Additionally, further research could be conducted to investigate the potential of BMDPC to be used in the synthesis of certain proteins, as well as its ability to catalyze the synthesis of certain enzymes. Finally, further research could be conducted to investigate the mechanism of action of BMDPC and its potential to be used in other scientific research applications.
Synthesemethoden
The synthesis of BMDPC is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 4-methylphenol and 3-bromo-5-methylpyrazole in the presence of boron trifluoride etherate (BF3-etherate) as a catalyst. This reaction produces a mixture of the desired product, 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, as well as a byproduct, 3-bromo-5-methylpyrazole. The mixture is then separated and the desired product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-4-5-11(6-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODENVRMOKZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)



![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)



![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)



